Pibenzimol

Übersicht

Beschreibung

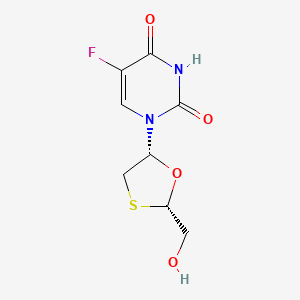

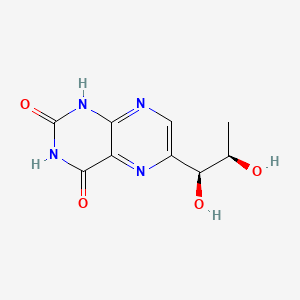

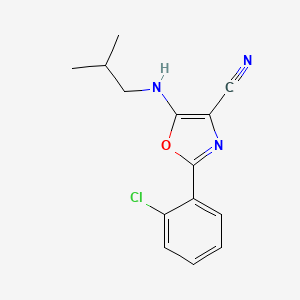

Hoechst 33258, also known as bisbenzimide, is a fluorescent blue dye widely used in scientific research. It is primarily utilized as a nucleic acid stain for quantitating double-stranded DNA (dsDNA). This compound binds to the minor groove of the DNA double helix, specifically recognizing sequences rich in adenine and thymine base pairs .

Wissenschaftliche Forschungsanwendungen

Hoechst 33258 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als fluoreszierende Sonde zur Untersuchung von DNA-Wechselwirkungen und -Konformationen verwendet.

Biologie: Wird in Zellzyklusstudien, Apoptosedetektion und Chromosomenanalyse eingesetzt.

Medizin: Wird in diagnostischen Tests zur Detektion des DNA-Gehalts und zur Identifizierung von Zellveränderungen eingesetzt.

Industrie: Wird in Qualitätskontrollprozessen zur Überprüfung der DNA-Reinheit und -Konzentration in verschiedenen Proben angewendet .

5. Wirkmechanismus

Hoechst 33258 entfaltet seine Wirkung durch die Bindung an die kleine Furche der DNA-Doppelhelix. Diese Bindung wird durch die Bisbenzimidstruktur der Verbindung erleichtert, die es ihr ermöglicht, sich passgenau in die Furche einzupassen. Die Wechselwirkung ist hochspezifisch für Sequenzen, die reich an Adenin- und Thymin-Basenpaaren sind, was zu einer verstärkten Fluoreszenz des Farbstoffs führt, wenn er an DNA gebunden ist .

Ähnliche Verbindungen:

Hoechst 33342: Ähnlich wie Hoechst 33258, aber mit einer zusätzlichen Ethylgruppe, wodurch es zellgängiger und für die Lebendzellfärbung geeignet ist.

Einzigartigkeit: Hoechst 33258 ist einzigartig in seinem Gleichgewicht zwischen Zellpermeabilität und Fluoreszenzeigenschaften, was es zu einem vielseitigen Werkzeug für Anwendungen an fixierten und lebenden Zellen macht. Seine Spezifität für Adenin-Thymin-reiche Sequenzen unterscheidet es auch von anderen Nukleinsäurefarbstoffen .

Wirkmechanismus

Target of Action

Pibenzimol, also known as HOECHST 33258, is a cell-permeable, benzimidazole dye . Its primary target is the minor groove of double-stranded DNA , with a preference for adenine and thymine-rich sequences . This binding specificity allows this compound to interact with DNA in a highly selective manner.

Mode of Action

This compound interacts with its target by binding to the minor groove of double-stranded DNA . This interaction is facilitated by the compound’s benzimidazole structure, which allows it to fit into the minor groove of the DNA helix . The binding results in a change in the DNA structure, which can affect the activity of genes and proteins that interact with the DNA.

Biochemical Pathways

Its binding to dna can potentially influence a variety of cellular processes, includingDNA replication, transcription, and repair . By altering these processes, this compound can affect the expression of genes and the function of proteins, leading to downstream effects on cellular function and behavior.

Pharmacokinetics

Its ability to permeate cells and bind to dna suggests that it may have good bioavailability

Result of Action

The binding of this compound to DNA can result in a variety of molecular and cellular effects. For example, it has been used as a fluorescent marker of nuclei for cell cycle studies and to distinguish nuclear morphology in apoptotic cells . Its ability to alter DNA structure and function can also potentially influence gene expression and protein activity, leading to changes in cellular function and behavior .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s binding to DNA . Additionally, the presence of other molecules in the environment, such as proteins that interact with DNA, can also influence the action of this compound .

Biochemische Analyse

Biochemical Properties

Pibenzimol plays a significant role in biochemical reactions by binding to double-stranded DNA. This interaction leads to the prolongation of the G2 phase of the cell cycle, inhibition of DNA replication, and cessation of cell growth in the late S phase after DNA content has been doubled . This compound interacts with various enzymes, proteins, and other biomolecules, affecting their function and stability. For instance, it has been shown to increase the life span of mice bearing intraperitoneally implanted L1210 and P388 leukemia .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by inducing the prolongation of the G2 phase of the cell cycle, inhibiting DNA replication, and halting cell growth in the late S phase . These effects are crucial in the context of cancer treatment, as they can lead to the cessation of tumor cell proliferation. Additionally, this compound impacts cell signaling pathways, gene expression, and cellular metabolism, further contributing to its therapeutic potential .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with double-stranded DNA. By binding to DNA, this compound induces the prolongation of the G2 phase of the cell cycle, inhibits DNA replication, and halts cell growth in the late S phase . These actions are mediated through its interactions with various biomolecules, including enzymes and proteins, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound hydrochloride is stable for at least 24 hours at 25°C when reconstituted and added to various intravenous fluids . The stability of this compound is crucial for its effectiveness in biochemical and cellular studies. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a phase I–II study, patients with advanced pancreatic cancer were treated with a five-day continuous infusion of this compound at doses ranging from 6–28 mg/m²/day . The major toxicity observed was hyperglycemia, which was self-limited.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability. The compound’s binding to double-stranded DNA and its effects on DNA replication and cell cycle progression are key aspects of its metabolic interactions . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical and therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function . The transport and distribution of this compound are critical for its effectiveness in targeting specific cellular and molecular pathways .

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it binds to double-stranded DNA . This localization is essential for its activity, as it directly interacts with DNA to exert its effects on cell cycle progression and DNA replication . Targeting signals and post-translational modifications may also play a role in directing this compound to specific compartments or organelles, further influencing its function and therapeutic potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hoechst 33258 is synthesized through a multi-step chemical process involving the reaction of 2-(4-hydroxyphenyl)-benzimidazole with various reagents to form the final bisbenzimide structure. The reaction conditions typically involve controlled temperatures and pH levels to ensure the proper formation of the compound .

Industrial Production Methods: In industrial settings, Hoechst 33258 is produced in large quantities using similar synthetic routes but scaled up to accommodate higher production volumes. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hoechst 33258 unterliegt hauptsächlich Bindungsreaktionen mit DNA. Es nimmt unter Standardlaborbedingungen typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .

Häufige Reagenzien und Bedingungen: Die Bindung von Hoechst 33258 an DNA wird durch das Vorhandensein von Puffern wie Tris-EDTA (TE)-Puffer erleichtert, der den pH-Wert und die Ionenstärke aufrechterhält, die für eine optimale Bindung erforderlich sind. Der Farbstoff zeigt eine maximale Fluoreszenz, wenn er an dsDNA gebunden ist, mit einem Emissionsmaximum bei etwa 461 nm .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Wechselwirkung von Hoechst 33258 mit DNA gebildet wird, ist der Hoechst-DNA-Komplex, der verbesserte Fluoreszenzeigenschaften aufweist .

Vergleich Mit ähnlichen Verbindungen

Hoechst 33342: Similar to Hoechst 33258 but with an additional ethyl group, making it more cell-permeable and suitable for live cell staining.

Hoechst 34580: Contains a dimethylamine group instead of a phenol group, resulting in a different emission maximum (490 nm) compared to Hoechst 33258 (461 nm).

Uniqueness: Hoechst 33258 is unique in its balance of cell permeability and fluorescence properties, making it a versatile tool for both fixed and live cell applications. Its specificity for adenine-thymine rich sequences also sets it apart from other nucleic acid stains .

Eigenschaften

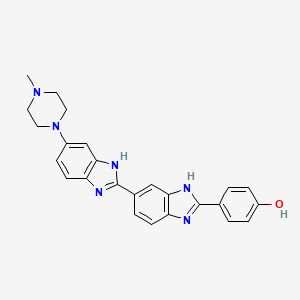

IUPAC Name |

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAAIJLSXJJHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066899 | |

| Record name | Bisbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23491-44-3 | |

| Record name | Bisbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23491-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023491443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(5-(5-(4-methylpiperazin-1-yl)benzimidazol-2-yl)benzimidazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIBENZIMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHQ7J5KV9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Hydroxyphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1216559.png)

![(2S)-4-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid methyl ester](/img/structure/B1216561.png)

![(2S,3R,4S)-4-[(3S,5R,6R,7R,8R,9S)-3-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S)-2-hydroxy-5-[(1R)-1-hydroxypropyl]-3,5-dimethyl-tetrahydrofuran-2-yl]-3-methyl-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-7-methoxy-6,8-dimethyl-4,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methyl-pentanoic acid](/img/structure/B1216564.png)